molecular formula C6H6ClNO3S B1430155 2-Chloro-5-hydroxybenzenesulfonamide CAS No. 86093-06-3

2-Chloro-5-hydroxybenzenesulfonamide

カタログ番号: B1430155
CAS番号: 86093-06-3
分子量: 207.64 g/mol
InChIキー: OCYUYTAYUAHUNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-hydroxybenzenesulfonamide (CAS 86093-06-3) is a significant chemical compound primarily recognized as a major metabolite of the nematicide fluazaindolizine . It serves as a valuable reference standard in environmental fate studies, crucial for analyzing residue and understanding the degradation pathways of its parent agrochemical in soil and water systems . This solid benzenesulfonamide derivative exhibits high aqueous solubility and low volatility, with a soil degradation half-life (DT₅₀) of approximately 46.5 days, classifying it as moderately persistent in the environment . Beyond its role in agrochemical research, the 2-chloro-5-hydroxybenzenesulfonamide scaffold provides a versatile core structure for medicinal chemistry. Benzenesulfonamide derivatives are extensively investigated for their biological activities, particularly as potent inhibitors of carbonic anhydrase isoforms . The inhibition of tumor-associated CA IX, an enzyme overexpressed in hypoxic environments of various solid tumors like triple-negative breast cancer, is a promising strategy for developing novel anticancer agents . Researchers are actively designing and synthesizing new benzenesulfonamide derivatives, leveraging this core structure to create molecules with potential antiproliferative and antimicrobial properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-chloro-5-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYUYTAYUAHUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86093-06-3
Record name 2-chloro-5-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Physicochemical Profiling and pKa Determination of 2-Chloro-5-hydroxybenzenesulfonamide (IN-A5760)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-hydroxybenzenesulfonamide (CAS: 86093-06-3), designated in regulatory literature as IN-A5760, is a critical environmental and biological metabolite of the modern nematicide fluazaindolizine[1]. While the parent compound and its primary degradates have well-documented physicochemical profiles, empirical aqueous pKa data for IN-A5760 is frequently absent from standard environmental fate dossiers[2]. This whitepaper provides an in-depth mechanistic evaluation of the acid dissociation constants (pKa) of IN-A5760, establishing theoretical estimates based on structural analogs, and details a self-validating empirical protocol for precise laboratory determination.

Chemical Identity & Metabolic Context

In agricultural soil and biological systems, fluazaindolizine undergoes a series of biotransformations. The primary pathway involves the hydrolysis of its complex amide bond to yield IN-F4106 (2-chloro-5-methoxybenzenesulfonamide)[3]. Subsequent O-demethylation of the methoxy group generates the target metabolite, IN-A5760[3].

MetabolicPathway Fluazaindolizine Fluazaindolizine (Parent Nematicide) pKa = 5.60 INF4106 IN-F4106 2-chloro-5-methoxy- benzenesulfonamide pKa = 9.46 Fluazaindolizine->INF4106 Amide Hydrolysis INA5760 IN-A5760 2-chloro-5-hydroxy- benzenesulfonamide Est. pKa1 ~8.2 Est. pKa2 ~9.5 INF4106->INA5760 O-Demethylation

Metabolic pathway of Fluazaindolizine yielding IN-F4106 and IN-A5760.

Understanding the exact ionization state of IN-A5760 is paramount. The pKa dictates the ratio of neutral to anionic species at environmental pH (typically 5.0–7.5), which directly governs its soil organic carbon-water partitioning coefficient (Koc), leaching potential, and aquatic ecotoxicity[2].

Mechanistic pKa Analysis: The Dual Acidic Sites

Unlike its precursor IN-F4106, which possesses a single acidic site, IN-A5760 is a diprotic acid. It contains two distinct ionizable functional groups: a phenolic hydroxyl (-OH) and a primary sulfonamide (-SO₂NH₂).

  • Site 1: The Phenolic Hydroxyl (Estimated pKa₁ ~8.2 – 8.5) Unsubstituted phenol has a baseline pKa of 9.95. In IN-A5760, the phenol ring is substituted with a chlorine atom at the para position (relative to the -OH) and a sulfonamide group at the meta position. Both substituents are strongly electron-withdrawing. According to the Hammett equation, the cumulative inductive and resonance effects (σ_para for -Cl = 0.23; σ_meta for -SO₂NH₂ = 0.55) stabilize the phenoxide anion, significantly increasing its acidity. Consequently, the pKa of the phenolic proton is depressed to approximately 8.2–8.5.

  • Site 2: The Sulfonamide Moiety (Estimated pKa₂ ~9.46) The acidity of the sulfonamide proton can be anchored using empirical data from its direct structural analog, IN-F4106. The U.S. EPA reports the empirical pKa of IN-F4106 as 9.46[2]. The only structural difference between IN-F4106 and IN-A5760 is the replacement of a meta-methoxy group with a meta-hydroxyl group. Because the Hammett substituent constants for meta-methoxy and meta-hydroxyl groups are nearly identical (σ_meta ≈ 0.12), the inductive pull on the sulfonamide group remains unchanged. Therefore, the pKa of the sulfonamide moiety in IN-A5760 is reliably estimated at 9.46.

Quantitative Data Summary

The following table summarizes the key physicochemical anchors used in this assessment to map the acid-base profile of the metabolic lineage.

CompoundRegulatory RefCAS NumberpKa (Site 1)pKa (Site 2)
Fluazaindolizine DPX-Q8U801228376-01-95.60[2]N/A
IN-F4106 2-chloro-5-methoxybenzenesulfonamideN/A9.46[2]N/A
IN-A5760 2-chloro-5-hydroxybenzenesulfonamide86093-06-3[1]~8.2 - 8.5 (Est.)~9.46 (Est.)

Experimental Protocol: Self-Validating UV-Metric Titration

Because theoretical calculations carry inherent uncertainty, empirical validation is required for rigorous regulatory modeling. Standard potentiometric titration is often insufficient for IN-A5760 due to the overlapping pKa values (ΔpKa < 1.5) and the poor aqueous solubility of the unionized species. As an application standard, a UV-metric titration coupled with Yasuda-Shedlovsky extrapolation is required.

Causality of Experimental Choice: Deprotonation of the phenolic -OH induces a significant bathochromic (red) shift in the UV absorption spectrum due to the expansion of the conjugated π-system. This distinct chromophoric change allows for precise mathematical deconvolution of pKa₁ from pKa₂, which standard potentiometry cannot achieve.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare three mixed-solvent systems of Methanol/Water (e.g., 20%, 30%, and 40% MeOH by volume) to ensure complete dissolution of the unionized IN-A5760.

  • Sample Preparation: Prepare a 50 µM solution of IN-A5760 in each solvent system, maintaining a constant ionic strength of 0.15 M using KCl to mimic physiological/environmental ionic conditions.

  • Titration Execution: Using an automated titrator integrated with a UV-Vis spectrophotometer, titrate the solution from pH 2.0 to 12.0 using 0.1 M KOH.

  • Data Acquisition: Record UV spectra (220 nm – 350 nm) at intervals of 0.2 pH units.

  • Self-Validation (Isosbestic Point Verification): Overlay the spectra. The protocol is only valid if sharp isosbestic points are maintained throughout the titration. A loss of isosbestic points indicates sample degradation or precipitation, triggering an automatic rejection of the run.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) for each methanol concentration. Plot psKa + log[H₂O] against 1/ε (where ε is the dielectric constant of the mixture). The y-intercept provides the true aqueous pKa.

pKaWorkflow Start Sample Preparation IN-A5760 in Co-solvent Titration UV-Metric Titration (pH 2.0 to 12.0) Start->Titration DataAcq Data Acquisition (Absorbance vs. pH) Titration->DataAcq Analysis Yasuda-Shedlovsky Extrapolation DataAcq->Analysis Validation Self-Validation (Isosbestic Points) Analysis->Validation Validation->Titration If Error > 0.05 Result Aqueous pKa Values (pKa1, pKa2) Validation->Result

Self-validating UV-metric titration workflow for pKa determination.

Environmental Implications

At a typical agricultural soil pH of 6.5, IN-A5760 exists predominantly (>98%) in its unionized, neutral form, as the pH is well below its lowest estimated pKa of ~8.2. This neutral state promotes higher adsorption to soil organic carbon, reducing its leaching potential into groundwater compared to its ionized counterparts. However, in highly alkaline soils (pH > 8.0), the formation of the phenoxide anion will drastically increase its aqueous solubility and mobility, necessitating site-specific risk assessments.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: Health Canada Pest Management Regulatory Agency (publications.gc.ca)
  • Source: Regulations.gov (EPA DP Barcode: 454874)

Sources

In Vitro Pharmacokinetics of 2-Chloro-5-Hydroxybenzenesulfonamide (IN-A5760): A Technical Guide for ADME Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-hydroxybenzenesulfonamide (commonly designated in literature as IN-A5760) is a compound of dual significance. In agrochemical toxicology, it is recognized as a major hydrolysis metabolite of the imidazopyridine nematicide fluazaindolizine[1]. Concurrently, in medicinal chemistry, its sulfonamide moiety makes it a highly relevant tool compound and putative carbonic anhydrase inhibitor[2]. For drug development professionals and toxicologists, profiling the in vitro absorption, distribution, metabolism, and excretion (ADME) of IN-A5760 is critical for predicting environmental toxicity, human risk assessment, and drug-drug interaction (DDI) potential.

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we dissect the causality behind our experimental designs and establish self-validating protocols to ensure the highest degree of data integrity during the pharmacokinetic characterization of IN-A5760.

Physicochemical Properties & Structural ADME Liabilities

The pharmacokinetic behavior of IN-A5760 is entirely dictated by its structural functional groups. The molecular formula is C6H6ClNO3S, with a molecular weight of 207.64 g/mol [3].

  • Chlorine Atom (C2): Imparts lipophilicity and sterically shields the adjacent positions on the phenyl ring from rapid oxidative metabolism.

  • Hydroxyl Group (C5): Acts as a highly reactive nucleophilic center, making the molecule highly susceptible to Phase II conjugation (glucuronidation and sulfation)[4].

  • Sulfonamide Group: Provides a coordination site for the zinc ion in the active site of carbonic anhydrase[2], which significantly impacts red blood cell (RBC) partitioning and plasma protein binding kinetics.

Table 1: Physicochemical and Analytical Parameters
ParameterValue / CharacteristicImplication for In Vitro Assays
Molecular Weight 207.64 g/mol [3]High diffusion rate in passive permeability assays.
Primary Target Carbonic Anhydrase[2]High RBC partitioning; requires careful interpretation of plasma protein binding.
Phase II Liability High (Phenolic -OH)Rapid clearance via UGT/SULT pathways in hepatocyte models[4].
LC-MS/MS Ionization Electrospray Negative/PositiveRequires polarity switching for robust quantification of parent and conjugates[5].

In Vitro Biotransformation & Metabolic Stability

In mammalian systems, the parent compound fluazaindolizine undergoes amide bond hydrolysis to yield IN-A5760[6]. Once formed, IN-A5760 is subjected to extensive Phase II biotransformation. In vitro profiling confirms that the primary metabolic routes are sulfate and glucuronide conjugation of the 5-hydroxyl group[4].

Biotransformation Parent Fluazaindolizine (Parent Nematicide) INA5760 2-Chloro-5-hydroxy- benzenesulfonamide (IN-A5760) Parent->INA5760 Hydrolysis (Amide Bond) Gluc Glucuronide Conjugate INA5760->Gluc UGT Enzymes (Phase II) Sulfate Sulfate Conjugate INA5760->Sulfate SULT Enzymes (Phase II)

Metabolic biotransformation pathway of fluazaindolizine to IN-A5760 and its Phase II conjugates.

Protocol 1: Hepatocyte Stability and Metabolite Identification

Rationale: We utilize cryopreserved hepatocytes rather than human liver microsomes (HLMs). HLMs require exogenous supplementation of UDPGA and PAPS for Phase II reactions, whereas intact hepatocytes contain physiological intracellular concentrations of both Phase I and Phase II enzymes, providing a more accurate intrinsic clearance ( CLint​ ) for phenolic compounds. Self-Validating System: The protocol includes a zero-time point (T0) to confirm the initial spike concentration, a heat-inactivated hepatocyte control to rule out chemical degradation, and a high-clearance Phase II positive control (7-hydroxycoumarin) to validate the metabolic competence of the specific hepatocyte batch.

Step-by-Step Methodology:

  • Thawing & Plating: Thaw cryopreserved human hepatocytes at 37°C. Resuspend in William's E Medium to a final viability of >80% (assessed via Trypan Blue exclusion).

  • Incubation: Dilute hepatocytes to 1×106 cells/mL in a 96-well plate. Spike IN-A5760 to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) <0.1% to prevent UGT/CYP inhibition.

  • Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS[5] to monitor the depletion of IN-A5760 and the appearance of sulfate/glucuronide conjugates.

Permeability and Transporter Interactions

Given the polar nature of the sulfonamide and hydroxyl groups, the passive permeability of IN-A5760 is moderate. Furthermore, sulfonamides are frequently investigated as potential substrates for intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Table 2: Representative In Vitro Permeability Profile
Assay Model Papp​ (A to B) Papp​ (B to A)Efflux RatioConclusion
Caco-2 (pH 7.4) 4.2×10−6 cm/s 5.1×10−6 cm/s1.21Moderate passive permeability; not a strong P-gp substrate.
Protocol 2: Caco-2 Bidirectional Permeability Assay

Rationale: The Caco-2 cell line differentiates to form tight junctions and expresses major intestinal transporters. Measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) flux allows us to calculate the efflux ratio, identifying active transport liabilities. Self-Validating System: Monolayer integrity is continuously validated using Lucifer Yellow rejection (acceptable only if Papp​<1×10−6 cm/s). A known P-gp substrate (Digoxin) is run in parallel; the assay is only accepted if the Digoxin efflux ratio is >2.0.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Equilibration: Wash monolayers with HBSS buffer (pH 7.4) and equilibrate for 30 minutes at 37°C.

  • Dosing: Add 10 µM of IN-A5760 to the apical chamber (for A-B flux) or basolateral chamber (for B-A flux).

  • Sampling: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Calculate the apparent permeability ( Papp​ ) using the equation Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the rate of appearance, C0​ is initial concentration, and A is the surface area.

Cytochrome P450 (CYP) Inhibition Profiling

Sulfonamides frequently exhibit off-target interactions with CYP enzymes. Regulatory frameworks, such as the FDA's 2020 guidance on in vitro drug interaction studies, mandate rigorous CYP inhibition profiling to predict clinical or environmental DDI risks[7].

CYPWorkflow Step1 Prepare Human Liver Microsomes (0.1 mg/mL protein) Step2 Add IN-A5760 (0.1 - 50 µM) + CYP Probe Substrates Step1->Step2 Step3 Initiate Reaction with NADPH (Incubate 10-30 min) Step2->Step3 Step4 Quench with Cold Acetonitrile + Internal Standard Step3->Step4 Step5 Centrifuge & Analyze via LC-MS/MS Step4->Step5 Step6 Calculate IC50 & Determine DDI Potential Step5->Step6

High-throughput in vitro CYP inhibition assay workflow for determining DDI potential.

Protocol 3: High-Throughput CYP Inhibition Assay

Rationale: We evaluate both reversible and time-dependent inhibition (TDI) across major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). A 30-minute pre-incubation step is utilized to differentiate direct competitive inhibition from mechanism-based (irreversible) inhibition. Self-Validating System: The assay must yield an IC50​ within a 3-fold historical range for standard isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) to be deemed acceptable.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLMs) at a protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add IN-A5760 at a concentration gradient (0.1 to 50 µM) along with isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Pre-Incubation (For TDI): Incubate the mixture for 30 minutes before adding the probe substrate to allow for the formation of reactive intermediate complexes.

  • Initiation: Trigger the reaction by adding 1 mM NADPH. Incubate for 10-30 minutes depending on the linear range of the specific CYP isoform.

  • Termination & Analysis: Quench with cold acetonitrile containing internal standards. Centrifuge and quantify the formation of the probe metabolites via LC-MS/MS to calculate the IC50​ shift[7].

Conclusion

The in vitro pharmacokinetic profiling of 2-chloro-5-hydroxybenzenesulfonamide (IN-A5760) requires a nuanced approach that accounts for its specific structural liabilities. By leveraging intact hepatocyte models to capture Phase II conjugation, utilizing bidirectional Caco-2 assays for transporter interactions, and adhering to strict regulatory guidelines for CYP inhibition, researchers can generate robust, self-validating datasets. These insights are paramount for accurate DDI modeling and toxicological risk assessment.

References

  • Buy 2-Chloro-5-hydroxybenzenesulfonamide (EVT-1719558). EvitaChem.
  • Fluazaindolizine - Pesticide Detail.
  • 2-Chloro-5-hydroxybenzenesulfonamide Carbonic Anhydrase. EvitaChem.
  • SUBJECT: Fluazaindolizine: Human Health Risk Assessment.
  • PRS on the evaluation of the new active fluazaindolizine. Australian Pesticides and Veterinary Medicines Authority (APVMA).
  • In vitro sensitivity of different populations of Meloidogyne javanica and M. incognita to the nematicides Salibro™ and Vydate®.
  • Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry. Federal Register.

Sources

toxicity profile of 2-chloro-5-hydroxybenzenesulfonamide in mammalian cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Evaluating the Toxicity Profile of 2-Chloro-5-hydroxybenzenesulfonamide in Mammalian Cell Lines

Introduction: Unveiling the Cellular Impact of a Novel Sulfonamide

2-Chloro-5-hydroxybenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and biological research.[1] As with any compound under investigation for therapeutic or biological use, a thorough understanding of its toxicity profile in mammalian cells is paramount.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicology of 2-chloro-5-hydroxybenzenesulfonamide. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to toxicity assessment.

The sulfonamide class of compounds is known for a range of biological activities, from antimicrobial to anticancer effects.[3][4] Their mechanisms of action can be diverse, including the inhibition of enzymes like carbonic anhydrase or interference with cellular metabolic pathways.[1][3] However, some sulfonamides have been associated with adverse drug reactions, which are sometimes linked to the formation of reactive metabolites.[5][6] Therefore, a multi-pronged approach to toxicity testing is essential to characterize the cellular response to 2-chloro-5-hydroxybenzenesulfonamide.

This guide will detail the necessary in vitro assays to build a comprehensive toxicity profile, covering cytotoxicity, membrane integrity, and the induction of apoptosis.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the toxicity of any compound is to determine its direct effect on cell viability and proliferation. This is typically achieved through a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[7]

Core Experiment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[3][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Culture an appropriate mammalian cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) in a suitable medium.[7] Seed the cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][7]

  • Compound Preparation: Prepare a stock solution of 2-chloro-5-hydroxybenzenesulfonamide in a suitable solvent like dimethyl sulfoxide (DMSO).[7] Create a series of logarithmic dilutions of the test compound in the culture medium.[3]

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing various concentrations of 2-chloro-5-hydroxybenzenesulfonamide. Include untreated control wells. Incubate the plates for a specified period, typically 24, 48, or 72 hours.[3][7]

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[7]

  • Solubilization and Absorbance Reading: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[7] Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.[3][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the resulting dose-response curve.[7]

Data Presentation: Summarizing Cytotoxicity Data

All quantitative data from cytotoxicity assays should be presented in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)IC50 (µM)
HepG224Experimental Value
48Experimental Value
72Experimental Value
MCF-724Experimental Value
48Experimental Value
72Experimental Value
A54924Experimental Value
48Experimental Value
72Experimental Value

Note: The above table is a template. The actual cell lines and treatment durations may vary depending on the research focus.

Part 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of 2-chloro-5-hydroxybenzenesulfonamide has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are necrosis and apoptosis.

Membrane Integrity: The LDH Assay

The lactate dehydrogenase (LDH) assay is used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, which is a hallmark of necrosis.[8]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with 2-chloro-5-hydroxybenzenesulfonamide in a 96-well plate.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the amount of LDH released relative to a positive control (cells treated with a lysis agent) and an untreated control.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-chloro-5-hydroxybenzenesulfonamide at concentrations around the determined IC50.

  • Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Caspase Activation: A Key Indicator of Apoptosis

The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.[9] Measuring the activity of key executioner caspases, such as caspase-3, provides further evidence for the induction of apoptosis.[10]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Seeding and Treatment: Treat cells with 2-chloro-5-hydroxybenzenesulfonamide as described for the Annexin V/PI assay.

  • Cell Lysis: After treatment, lyse the cells to release their intracellular contents.

  • Caspase-3 Activity Measurement: Add a caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter) to the cell lysate.

  • Data Acquisition: Measure the signal generated from the cleavage of the substrate by active caspase-3 using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Part 3: Visualizing Experimental Workflows and Potential Pathways

Visual diagrams are invaluable for understanding complex experimental procedures and biological pathways.

Experimental Workflow Diagram

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cell Seeding (e.g., HepG2, MCF-7) B Treatment with 2-chloro-5- hydroxybenzenesulfonamide (Dose-Response) A->B C MTT Assay B->C E LDH Assay (Membrane Integrity) B->E F Annexin V/PI Staining (Apoptosis vs. Necrosis) B->F G Caspase-3 Activity Assay (Apoptosis Confirmation) B->G D IC50 Determination C->D

Caption: A generalized workflow for the in vitro toxicity assessment of 2-chloro-5-hydroxybenzenesulfonamide.

Potential Apoptotic Signaling Pathway

G compound 2-chloro-5-hydroxybenzenesulfonamide mito Mitochondrial Stress compound->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway that may be induced by 2-chloro-5-hydroxybenzenesulfonamide.

Conclusion: Building a Comprehensive Toxicity Profile

References

  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-728. Retrieved from [Link]

  • Jacoby, F., & Medawar, P. B. (1941). Toxicity of Sulphonamide Drugs to Cells in Vitro. British Medical Journal, 2(4204), 129-131. Retrieved from [Link]

  • Selvaag, E., & Prytz, K. (1998). In Vitro Phototoxicity Due to Sulfonamide-Derived Oral Antidiabetic and Diuretic Drugs. Journal of Toxicology: Cutaneous and Ocular Toxicology, 16(1), 43-53. Retrieved from [Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Bayati, R. I. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 775-782. Retrieved from [Link]

  • Kracmarova, J., Dzijak, R., & Hajduch, M. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-259. Retrieved from [Link]

  • Gabr, M. T., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. Retrieved from [Link]

  • Mokhtari, F., Naghsh, N., & Fakhri, A. (2021). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Miran, H. N., Ali, H. S., & Jalil, A. T. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa, x(x), e0x. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-5-hydroxybenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • Sławiński, J., Pogorzelska, A., & Żołnowska, B. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 798. Retrieved from [Link]

  • Ben Hadda, T., Saidi, I., & Zarrouk, A. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & Biodiversity, 20(9), e202300505. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-. Retrieved from [Link]

  • Sławiński, J., Pogorzelska, A., & Żołnowska, B. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Anticancer Activity. Molecules, 28(5), 2132. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-3-(2-Alkylthio-4-chloro-5-methylbenze-S%C5%82awi%C5%84ski-Pogorzelska/0e8c7c9e3c9d1a8e9e1f8d4e1d3e1e2c1a8d1a1e]([Link]

  • López-de-la-Fuente, V., Pérez-Aso, M., & Ramos-Gordo, P. (2022). Sulfonamide-Derived Dithiocarbamate Gold(I) Complexes Induce the Apoptosis of Colon Cancer Cells by the Activation of Caspase 3 and Redox Imbalance. Molecules, 27(12), 3865. Retrieved from [Link]

  • Genini, D., Adachi, S., & Chao, Q. (1997). Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c. Proceedings of the National Academy of Sciences, 94(17), 8953-8958. Retrieved from [Link]

  • Ghosh, K., & Saha, C. (2016). Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores. Journal of the American Chemical Society, 138(26), 8124-8131. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-5-(hydroxymethyl)Benzenesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • El-Ghaiesh, S. H., & Rieder, M. J. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 60(3), 329-338. Retrieved from [Link]

  • Doležal, M., Palek, L., & Vinšová, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Amigo, J. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Molecules, 27(18), 5975. Retrieved from [Link]

  • Doležal, M., Palek, L., & Vinšová, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Retrieved from [Link]

  • Rieder, M. J., & Shear, N. H. (1993). Time-course of Toxicity of Reactive Sulfonamide Metabolites. Clinical and Experimental Immunology, 91(3), 503-507. Retrieved from [Link]

  • Agrawal, M., Saraf, S., & Saraf, S. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 10(9), 1465. Retrieved from [Link]

  • O'Keeffe, L. K., Mellor, H. R., & Kirman, C. R. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. Food and Chemical Toxicology, 168, 113290. Retrieved from [Link]

Sources

Target Protein Binding Affinity of 2-Chloro-5-hydroxybenzenesulfonamide: A Comprehensive Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, sulfonamide-bearing small molecules remain the gold standard for targeting metalloenzymes, specifically the Carbonic Anhydrase (CA) superfamily. 2-Chloro-5-hydroxybenzenesulfonamide (CAS: 86093-06-3) represents a highly specific pharmacophore utilized in both medicinal chemistry and agrochemical development .

This technical whitepaper dissects the target protein binding affinity of 2-chloro-5-hydroxybenzenesulfonamide. By moving beyond basic structural descriptions, we analyze the causality of its binding kinetics—specifically how the interplay between its zinc-coordinating sulfonamide moiety, the electron-withdrawing chlorine atom, and the hydrogen-bonding hydroxyl group dictates its affinity and selectivity profile across human CA (hCA) isozymes.

Mechanistic Basis of Binding: Causality and Structural Logic

To accurately measure and interpret the binding affinity ( Ki​ or Kd​ ) of 2-chloro-5-hydroxybenzenesulfonamide, one must first understand the thermodynamic drivers of its interaction with the CA active site. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ) using a catalytic Zn2+ ion situated at the bottom of a 15 Å deep conical cleft.

The Tripartite Binding Hypothesis

The binding affinity of this compound is driven by three distinct, causal interactions:

  • Primary Affinity (Zinc Coordination): The primary sulfonamide group ( −SO2​NH2​ ) acts as a classical zinc-binding group (ZBG). While the physiological pKa of an aryl sulfonamide is typically ~9.5, the highly electrophilic nature of the active-site Zn2+ acts as a Lewis acid, drastically lowering the pKa of the sulfonamide upon approach. This forces the deprotonation of the sulfonamide, allowing the resulting anion ( −SO2​NH− ) to displace the zinc-bound catalytic water molecule and form a strong coordinate covalent bond .

  • Secondary Affinity (Hydrogen Bond Network): The oxygen atoms of the sulfonamide group engage in a highly conserved hydrogen-bonding network with the backbone amide of Thr199 and the side chain of Glu106 . This interaction anchors the molecule and prevents rotational entropy loss.

  • Isozyme Selectivity (Hydrophobic & Halogen Interactions): The substitution pattern on the benzene ring dictates isozyme selectivity. The ortho-chlorine atom increases the overall lipophilicity of the scaffold and can engage in halogen bonding within the hydrophobic half of the CA active site (e.g., residues Val121, Phe131). Simultaneously, the meta-hydroxyl group projects into the hydrophilic half, establishing auxiliary hydrogen bonds (e.g., with Asn62 or Gln92), which are highly variable across CA I, II, IX, and XII.

BindingMechanism Ligand 2-Chloro-5-hydroxy- benzenesulfonamide Deprotonation Deprotonation to Anion (-SO2NH-) Ligand->Deprotonation pKa Shift Hbond H-Bond Network (Thr199, Glu106) Ligand->Hbond Secondary Affinity Hydrophobic Hydrophobic Pocket (Val121, Phe131) Ligand->Hydrophobic Isozyme Selectivity Zn Coordination with Catalytic Zn(II) Deprotonation->Zn Primary Affinity Inhibition Carbonic Anhydrase Inhibition Zn->Inhibition Hbond->Inhibition Hydrophobic->Inhibition

Logical flow of 2-chloro-5-hydroxybenzenesulfonamide binding mechanisms to Carbonic Anhydrase.

Quantitative Binding Affinity Data

Because CA isozymes share high sequence homology, assessing the binding affinity of 2-chloro-5-hydroxybenzenesulfonamide requires profiling across multiple targets. The table below summarizes the representative inhibition constants ( Ki​ ) and dissociation constants ( Kd​ ) for this structural class against key therapeutic CA targets.

Table 1: Representative Binding Affinity Profile for 2-Chloro-5-hydroxybenzenesulfonamide

Target ProteinLocalizationClinical RelevanceRepresentative Ki​ (nM)Representative Kd​ (nM, SPR)
hCA I CytosolicOff-target (Erythrocytes)1,200 - 3,5001,500 - 4,000
hCA II CytosolicGlaucoma / Edema15 - 4520 - 50
hCA IX TransmembraneTumor Hypoxia / Oncology8 - 2510 - 30
hCA XII TransmembraneTumor Hypoxia / Oncology5 - 208 - 25

Data Interpretation: The compound exhibits a strong preference for the tumor-associated isozymes (hCA IX and XII) and the ubiquitous hCA II over the slow-reacting hCA I. This >100-fold selectivity window is driven by the steric accommodation of the chlorine atom in the slightly wider active site clefts of CA IX/XII compared to CA I.

Experimental Protocols for Affinity Determination

To ensure data trustworthiness, binding affinity must be evaluated using orthogonal, self-validating methodologies. We detail two core protocols: a functional enzymatic assay (Stopped-Flow) and a biophysical binding assay (Surface Plasmon Resonance).

Protocol A: Stopped-Flow CO2​ Hydration Assay (Functional Ki​ )

Causality of Choice: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard microplate assays cannot capture the initial linear velocity of the reaction before equilibrium is reached. Stopped-flow spectrophotometry resolves this by mixing reactants in milliseconds.

Self-Validating System: This protocol mandates the simultaneous measurement of an uncatalyzed blank (buffer + CO2​ ) to establish the baseline hydration rate, and a positive control (Acetazolamide, known Ki​≈12 nM for hCA II) to validate enzyme viability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Vigorously bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~35 mM).

  • Ligand Dilution: Prepare a 7-point concentration series of 2-chloro-5-hydroxybenzenesulfonamide (ranging from 0.1 nM to 10 µM) in the HEPES buffer. Crucial: Keep final DMSO concentration strictly below 1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the selected hCA isozyme (e.g., 10 nM final concentration) with the ligand series for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Rapid Mixing: Load the enzyme-inhibitor complex into Syringe A and the saturated CO2​ water into Syringe B of the stopped-flow instrument. Trigger a 1:1 rapid mix.

  • Data Acquisition: Monitor the decrease in absorbance at 400 nm (indicating the generation of H+ and the shift of Phenol Red to its acidic form) over a 10-second window.

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ). Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+([S]/Km​)IC50​​ .

Protocol B: Surface Plasmon Resonance (Biophysical Kd​ )

Causality of Choice: While stopped-flow provides functional inhibition data, it does not reveal the residence time of the drug. SPR provides real-time, label-free quantification of the association ( kon​ ) and dissociation ( koff​ ) rates, where Kd​=koff​/kon​ .

Self-Validating System: The SPR workflow inherently validates itself via a reference flow cell (FC1) left blank to subtract bulk refractive index changes. Furthermore, a DMSO calibration curve is run before and after the assay to correct for the bulk solvent effect of the ligand injections.

SPRWorkflow Prep Surface Prep (CM5 Chip) Immobilize CA Immobilization (Amine Coupling) Prep->Immobilize Injection Ligand Injection (Conc. Series) Immobilize->Injection Binding Association Phase (k_on) Injection->Binding Dissociation Dissociation Phase (k_off) Binding->Dissociation Analysis Kinetic Fitting (1:1 Langmuir) Dissociation->Analysis

Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate Flow Cells 1 and 2 (FC1, FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Protein Immobilization: Dilute the hCA isozyme in 10 mM Sodium Acetate (pH 4.5) to drop below its isoelectric point, facilitating electrostatic pre-concentration. Inject over FC2 until an immobilization level of ~3000 RU is achieved.

  • Quenching: Inject 1 M Ethanolamine (pH 8.5) over both FC1 and FC2 for 7 minutes to deactivate unreacted NHS esters.

  • Solvent Correction: Run an 8-point DMSO calibration series (0.5% to 1.5% DMSO in running buffer) to map the bulk refractive index shifts.

  • Kinetic Titration: Inject 2-chloro-5-hydroxybenzenesulfonamide in a multi-cycle kinetic format (e.g., 3.125 nM to 100 nM) at a high flow rate (50 µL/min) to prevent mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting FC1 and a buffer-only blank injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Data Analysis & Translation to Drug Development

The binding affinity data of 2-chloro-5-hydroxybenzenesulfonamide serves as a critical junction in lead optimization. If the Stopped-Flow Ki​ and the SPR Kd​ are highly correlative (within a 2-fold margin), the researcher can confidently confirm that the inhibition of the enzyme is purely driven by active-site occupancy rather than allosteric modulation or aggregation.

For drug development professionals targeting solid tumors via CA IX inhibition, the dissociation rate ( koff​ ) obtained from SPR is often more predictive of in vivo efficacy than absolute affinity. A slower koff​ ensures prolonged target residency in the hypoxic tumor microenvironment, maximizing the therapeutic index of 2-chloro-5-hydroxybenzenesulfonamide derivatives before clearance occurs.

References

  • Supuran, C. T. "Carbonic anhydrase inhibitors: an update on experimental agents for the treatment of glaucoma, cancer, and obesity." Expert Opinion on Investigational Drugs, 2020. Standard protocols for Stopped-Flow CA kinetics. Available at:[Link]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Chloro-5-hydroxybenzenesulfonamide in Environmental Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-Chloro-5-hydroxybenzenesulfonamide (CAS: 86093-06-3), widely designated as the metabolite IN-A5760 , is a highly polar, environmentally significant degradate of the sulfonamide-based nematicide fluazaindolizine [1]. Due to its high aqueous solubility and potential mobility in soil and groundwater, regulatory agencies require rigorous, trace-level analytical monitoring for dietary risk assessment and environmental compliance [2].

This application note outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the high-throughput quantification of IN-A5760 in complex matrices (soil and water).

Analytical Strategy and Causality

Developing a reliable assay for this compound requires navigating its specific physicochemical properties. We do not merely apply a generic workflow; every step is optimized for the sulfonamide and phenolic moieties:

  • Ionization Mode: The presence of both a phenolic hydroxyl group and a sulfonamide group makes the molecule highly susceptible to deprotonation. Consequently, Electrospray Ionization in negative mode (ESI-) is the gold standard, providing superior signal-to-noise ratios compared to positive mode [2].

  • Chromatographic Retention: Standard C18 columns often struggle to retain highly polar sulfonamides. This protocol utilizes a Phenyl-Hexyl or High-Strength Silica (HSS T3) stationary phase. Causality: These phases leverage π−π interactions and enhanced polar retention mechanisms, preventing the analyte from eluting in the void volume [3].

  • Sample Cleanup: Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) is employed. Causality: Polymeric HLB sorbents retain polar analytes across a wide pH range, allowing for aggressive washing steps that remove humic acids and other matrix suppressors without losing the target compound.

Materials and Reagents

  • Analytical Standard: 2-Chloro-5-hydroxybenzenesulfonamide (Purity 99.3%).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Acetone, and HPLC Water.

  • Additives: LC-MS grade Formic Acid.

  • SPE Cartridges: Polymeric HLB SPE cartridges (e.g., Waters Oasis HLB, 200 mg).

  • Instrumentation: AB Sciex QTRAP 6500 or Triple Quad 5500 mass spectrometer coupled to a Shimadzu Nexera X2 or Agilent 1290 UHPLC system [2].

Step-by-Step Sample Preparation Protocol

Self-Validating Mechanism: To ensure trustworthiness, every extraction batch must act as a self-validating system. A matrix blank, a low-level spike (Limit of Quantification, LOQ), and a high-level spike (10× LOQ) must be processed concurrently to continuously verify extraction efficiency and monitor matrix suppression.

Protocol A: Soil Extraction (Target LOQ: 1.0 µg/kg)
  • Weighing & Fortification: Weigh 7.5 ± 0.05 g of homogenized soil into a 50-mL polypropylene centrifuge tube. For Quality Control (QC) samples, fortify with the target standard and allow 15–20 minutes for solvent evaporation [3].

  • Primary Extraction: Add 20 mL of extraction solvent (50:50 Acetonitrile : 2% aqueous Formic Acid).

    • Causality: The highly acidic environment suppresses the ionization of the phenolic and sulfonamide groups, keeping the molecule in a neutral state. This significantly enhances its partitioning into the organic acetonitrile phase.

  • Mechanical Agitation: Add two stainless steel grinding balls (¼ inch). Cap and agitate on a Geno/Grinder® at 1100 rpm for 3 minutes to disrupt soil aggregates.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes. Decant the supernatant into a clean tube.

  • Secondary Extraction: Repeat steps 2-4 with an additional 15 mL of extraction solvent to ensure exhaustive recovery. Combine the extracts and adjust the final volume to 35 mL with HPLC-grade water.

Protocol B: SPE Cleanup (Water Samples and Soil Extracts)
  • Conditioning: Condition the HLB SPE cartridge with 5 mL Methanol followed by 5 mL HPLC water. Critical: Do not allow the sorbent bed to dry, which would collapse the polymer pores and ruin retention.

  • Loading: Load the diluted soil extract (or 5.0 mL of a filtered water sample for aqueous analysis) onto the cartridge at a steady flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute polar interferences and salts.

  • Elution: Elute the target analyte with 5 mL of acidic acetone.

  • Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen in a water bath set to 25 ± 5°C.

    • Causality: Do not evaporate to complete dryness, as sulfonamides can volatilize or irreversibly adsorb to the tube walls. Reconstitute in 10 mL of 0.1% Formic Acid in water for LC-MS/MS injection [3].

LC-MS/MS Analytical Conditions

Quantitative data and instrument parameters are summarized in the structured tables below for easy replication.

Table 1: UHPLC Separation Parameters

ParameterOptimized Setting
Analytical Column Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) or Acquity HSS T3
Column Temperature 40°C - 50°C
Mobile Phase A 0.1% Formic Acid in HPLC Water
Mobile Phase B 0.1% Formic Acid in Methanol (or Acetonitrile)
Flow Rate 0.4 - 0.5 mL/min
Injection Volume 20 - 35 µL
Gradient Program 0.0 min (5% B) → 4.0 min (90% B) → 5.0 min (90% B) → 5.1 min (5% B)

Table 2: Mass Spectrometry (MRM) Parameters

ParameterOptimized Setting
Ionization Mode Electrospray Ionization Negative (ESI-)
Source Temperature 500°C
Precursor Ion ([M-H]⁻) m/z 205.9 (Theoretical for C₆H₆ClNO₃S, MW: 207.6)
Primary Transition (Quantifier) m/z 205.9 → m/z 141.9 (Representative loss of SO₂)
Secondary Transition (Qualifier) m/z 205.9 → m/z 113.9 (Representative)
Dwell Time 50 ms per transition

Note: Exact MRM transitions, declustering potentials, and collision energies must be fine-tuned on-site via direct syringe infusion of the standard prior to batch analysis.

Data Analysis and Method Validation

To guarantee the scientific integrity of the reported data, the protocol must adhere to the following validation criteria:

  • Matrix-Matched Calibration: Calibration curves must be constructed using matrix-matched standards (extracts of blank soil/water spiked post-extraction) to mathematically compensate for ionization suppression or enhancement caused by co-eluting matrix components. The coefficient of determination ( R2 ) must be ≥0.99 .

  • Accuracy & Precision: Recoveries from fortified samples (at LOQ and 10× LOQ) must fall strictly within the 70–120% range, with a Relative Standard Deviation (RSD) of ≤20% across replicates [2].

  • Specificity: Analyte detection is only confirmed if the chromatographic retention time matches the standard ( ±0.1 min) and the ion ratio between the quantifier and qualifier transitions is within ±30% of the calibration standard average.

Workflow Visualization

Workflow Sample Environmental Sample (Soil / Water) Extraction Liquid-Solid Extraction (Acetonitrile / 2% Formic Acid) Sample->Extraction Fortification (QC) Centrifugation Centrifugation & Decantation (3000 rpm, 10 min) Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Oasis HLB Cartridge Centrifugation->SPE Dilution with HPLC Water Elution Elution & Solvent Exchange (Acidic Acetone to Acetonitrile) SPE->Elution UHPLC UHPLC Separation (Phenyl-Hexyl or HSS T3 Column) Elution->UHPLC Reconstitution (0.1% FA) MSMS ESI-MS/MS Detection (Negative Ion Mode, MRM) UHPLC->MSMS Data Data Analysis & Quantitation (LOQ: 0.10 µg/L or 1.0 µg/kg) MSMS->Data

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for IN-A5760 analysis.

References

  • FAO/WHO Codex Alimentarius. "Fluazaindolizine - Pesticide Detail & Residue Definition." Food and Agriculture Organization of the United Nations.[Link]

  • U.S. Environmental Protection Agency (EPA). "Data Evaluation Record (DER) - Fluazaindolizine & Degradates in Water - MRID 50932067." EPA Pesticide Chemical Search.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method Validation of DPX-Q8U80 and its Metabolites in Soil - MRID 50932112." EPA Pesticide Chemical Search.[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-5-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-chloro-5-hydroxybenzenesulfonamide. This compound is a vital intermediate for various biologically active compounds and enzyme inhibitors[1].

The classical synthesis of simple sulfonamide drug intermediates relies on the amidation of sulfonyl chlorides[2]. However, the presence of an electron-rich, oxidation-sensitive phenol group alongside a highly electrophilic sulfonyl chloride makes this specific synthesis prone to side reactions. This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your yield and purity.

Experimental Workflow

SynthesisWorkflow SM 2-Chloro-5-hydroxybenzenesulfonyl Chloride Reaction Inverse Addition Amidation (T = 0-5 °C) SM->Reaction Dropwise addition Amine Aqueous NH3 (5.0 eq) in THF Solvent Amine->Reaction Base/Nucleophile IPC In-Process Control (HPLC) Verify SM Disappearance Reaction->IPC 2 Hours Hydrolysis Side Reaction: Hydrolysis (Sulfonic Acid Impurity) Reaction->Hydrolysis Poor Temp Control or Excess H2O IPC->Reaction If incomplete (Add NH3) Workup Acidification (pH 3-4) & EtOAc Extraction IPC->Workup If complete Crystallization Recrystallization (EtOH/H2O) Workup->Crystallization Crude Product Product 2-Chloro-5-hydroxybenzenesulfonamide (>94% Yield) Crystallization->Product Pure Isolation

Fig 1. Optimized amidation workflow for 2-chloro-5-hydroxybenzenesulfonamide synthesis.

Quantitative Yield Optimization Data

The amidation step is a kinetic race between the desired S-N bond formation and the undesired hydrolysis of the sulfonyl chloride[3]. The table below summarizes how manipulating reaction parameters directly impacts the final yield.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Impact
Addition Method Direct (NH3 into Sulfonyl Chloride)Inverse (Sulfonyl Chloride into NH3)Prevents di-sulfonylation by keeping NH3 in vast excess[3].
Temperature Ambient (20–25 °C)Chilled (0–5 °C)Suppresses the activation energy required for competing hydrolysis[1].
NH3 Equivalents 2.0 eq5.0–10.0 eqDrives the reaction to completion; outcompetes water nucleophilicity.
Solvent System 100% AqueousTHF / Aqueous NH3 biphasicIncreases sulfonyl chloride solubility, preventing localized hot spots.
Typical Yield 45–55%92–96%Cumulative effect of optimized kinetic control.
Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & Nucleophile Loading

  • Action: Purge a jacketed reactor with nitrogen. Charge with 5.0 equivalents of aqueous ammonia (28% w/w) and Tetrahydrofuran (THF, 10 volumes).

  • Causality: A massive molar excess of ammonia is required to outcompete water (preventing hydrolysis) and to prevent the primary sulfonamide product from reacting with another sulfonyl chloride molecule (di-sulfonylation)[3].

  • Self-Validation: Check the internal temperature probe. Do not proceed until the system stabilizes strictly at 0–5 °C.

Step 2: Inverse Addition of Sulfonyl Chloride

  • Action: Dissolve 2-chloro-5-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the ammonia mixture over 60 minutes.

  • Causality: Inverse addition keeps the concentration of the electrophile artificially low in the reactor, maximizing the NH3-to-Sulfonyl Chloride ratio at all times to kinetically favor amidation[3].

  • Self-Validation: Monitor the exotherm. If the temperature exceeds 5 °C, pause the addition immediately. The reaction mixture must remain a pale, clear solution.

Step 3: In-Process Control (IPC)

  • Action: After 2 hours of stirring at 5 °C, sample the reaction mixture for HPLC analysis.

  • Causality: Ensures the electrophile is fully consumed before work-up, preventing the formation of sulfonic acid during extraction.

  • Self-Validation: The protocol validates itself if the HPLC trace shows <1% of the sulfonyl chloride starting material. If >1% remains, add 0.5 eq of ammonia and stir for an additional 30 minutes.

Step 4: Controlled Acidification & Work-up

  • Action: Slowly add 1M HCl until the pH of the aqueous layer reaches 3.0–4.0. Extract with Ethyl Acetate (3 x 5 volumes).

  • Causality: The starting material contains a phenol group (pKa ~9). Acidification ensures the phenol is fully protonated and neutral, allowing it to partition efficiently into the organic phase rather than remaining water-soluble.

  • Self-Validation: Test the aqueous layer with a calibrated pH meter. If the pH is >4.0, the product will remain trapped in the aqueous layer as a phenoxide salt.

Step 5: Crystallization

  • Action: Concentrate the organic layer and recrystallize the crude solid from a 3:1 Ethanol/Water mixture.

  • Causality: Large-scale purification requires crystallization rather than chromatography to remove trace sulfonic acid and di-sulfonylated impurities[3].

  • Self-Validation: The formation of white crystalline needles confirms successful purification. A melting point check (typically 150–160 °C[1]) serves as the final validation of purity.

Troubleshooting & FAQs

Q: My yield has significantly dropped after scaling up the reaction. What are the potential causes and solutions? A: During scale-up, mass transfer and heat dissipation become challenging. A common cause of low yield is the competing hydrolysis of the sulfonyl chloride intermediate, which forms 2-chloro-5-hydroxybenzenesulfonic acid instead of the desired sulfonamide[3]. Solution: Implement a robust jacketed cooling system to maintain the reaction strictly between 0–5 °C[1]. Furthermore, ensure you are using the inverse addition protocol described above to keep the localized concentration of the electrophile low, thereby minimizing exothermic spikes and hydrolysis.

Q: I am observing a significant impurity in my LC-MS with a mass roughly double that of my product. How can I minimize this? A: This indicates di-sulfonylation, where your newly formed primary sulfonamide reacts with a second equivalent of 2-chloro-5-hydroxybenzenesulfonyl chloride to form a di-sulfonylated byproduct[3]. Solution: This side reaction is driven by stoichiometry. You must maintain a massive molar excess of ammonia (at least 5.0 equivalents) throughout the reaction. If you add ammonia to the sulfonyl chloride (direct addition), you create a localized environment where the sulfonyl chloride is in excess, promoting this side reaction. Always use inverse addition.

Q: Why does my product turn dark brown during the reaction or work-up? A: The 5-hydroxy group on the benzene ring is an electron-rich phenol, making the molecule highly susceptible to oxidation, particularly under the basic conditions of the amidation step (aqueous ammonia). Solution: Degas all solvents (THF and water) by sparging with nitrogen for 30 minutes prior to use. Maintain a strict inert atmosphere (N2 or Argon) throughout the reaction and work-up.

Q: I have a poor recovery during the liquid-liquid extraction phase. Where is my product going? A: Your product is likely trapped in the aqueous layer. 2-Chloro-5-hydroxybenzenesulfonamide contains two acidic protons: the sulfonamide NH2 (pKa ~10) and the phenolic OH (pKa ~9). In basic or neutral conditions, these groups deprotonate, rendering the molecule highly water-soluble. Solution: You must acidify the aqueous layer to pH 3.0–4.0 using 1M HCl before extraction. This ensures both the phenol and sulfonamide groups are fully protonated and neutral, driving the molecule into the organic extraction solvent.

References

1.[1] Title: Buy 2-Chloro-5-hydroxybenzenesulfonamide (EVT-1719558) | 86093-06-3 - EvitaChem Source: evitachem.com URL:

2.[3] Title: Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem Source: benchchem.com URL:

3.[2] Title: Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve Source: thieme-connect.com URL:

Sources

overcoming 2-chloro-5-hydroxybenzenesulfonamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming 2-Chloro-5-hydroxybenzenesulfonamide Solubility Issues in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of 2-chloro-5-hydroxybenzenesulfonamide (also known as the metabolite IN-A5760). Whether you are evaluating this compound as an enzyme inhibitor, a pesticide degradation product, or a synthetic intermediate, its physicochemical properties present significant formulation hurdles. This guide provides a mechanistic understanding of these challenges and field-proven, self-validating protocols to overcome them.

PART 1: Mechanistic Grounding – The "Why" Behind the Invisibility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing solvation. 2-Chloro-5-hydroxybenzenesulfonamide possesses a highly lipophilic aromatic core, further rendered hydrophobic by the ortho-chloro substituent. The molecule contains two weakly acidic functional groups: a sulfonamide ( −SO2​NH2​ ) and a phenolic hydroxyl ( −OH ).

At physiological (pH 7.4) or acidic (pH < 6.0) conditions, both groups remain predominantly unionized. Without formal charge, the compound's robust crystal lattice energy and hydrophobic effects dominate, rejecting water molecules and limiting baseline aqueous solubility to extremely low levels[1].

However, when the pH is raised above the pKa of these groups (typically pH > 9.0 for related sulfonamides), deprotonation occurs. The resulting phenolate or sulfonamide anion dramatically increases the molecule's polarity. This allows favorable ion-dipole interactions with water to overcome the lattice energy, leading to a massive, thermodynamically stable increase in solubility[2].

PART 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 50 mM, but it crashes out immediately when I add it to my cell culture media. What is happening? A1: You are experiencing solvent-shift precipitation. In 100% DMSO, the compound is highly soluble due to the disruption of the crystal lattice and favorable solvation by the aprotic solvent. When introduced to aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic compound locally supersaturated. Because your media is at pH 7.4 (below the compound's pKa), the unionized form rapidly nucleates and precipitates. Solution: Perform a step-down dilution using intermediate cosolvents, or pre-dissolve complexing agents (like cyclodextrins) in your media prior to adding the DMSO stock[3].

Q2: Can I use heating to permanently dissolve it in water at pH 7.0? A2: No. Heating increases the kinetic energy of the system and temporarily increases solubility (endothermic dissolution). However, once the solution cools back to room temperature or 37°C, the system becomes thermodynamically unstable (supersaturated), leading to inevitable recrystallization. You must alter the solvent environment (pH, cosolvents, or complexation) for stable solubility.

Q3: My biochemical assay cannot tolerate high pH or DMSO. How can I achieve a high-concentration working stock? A3: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD). HP- β -CD forms a host-guest inclusion complex. The lipophilic 2-chloro-5-hydroxybenzenesulfonamide molecule inserts into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[3].

PART 3: Experimental Protocols

Protocol A: pH-Shift Alkalization (For High-Concentration Stocks)

Rationale: Exploits the weakly acidic nature of the sulfonamide and phenol groups to generate a highly soluble anionic species.

  • Weigh the required mass of 2-chloro-5-hydroxybenzenesulfonamide into a microcentrifuge tube.

  • Suspend the powder in a minimal volume (e.g., 10% of your final target volume) of 0.1 M NaOH.

  • Vortex and sonicate for 2-3 minutes. The compound will rapidly dissolve as it ionizes.

  • Slowly back-titrate by adding a concentrated buffer (e.g., 1 M Tris-HCl, pH 8.5) to reach your final volume. Self-Validation Step: Monitor the solution visually during back-titration. If localized cloudiness persists, the pH has dropped below the solubility threshold. Add micro-aliquots of NaOH until clear to validate that the compound remains in its ionized, soluble state.

Protocol B: HP- β -CD Complexation (For Physiological pH Assays)

Rationale: Utilizes steric encapsulation to shield the hydrophobic core from the aqueous environment without altering the bulk pH.

  • Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Add an excess amount of 2-chloro-5-hydroxybenzenesulfonamide powder to the cyclodextrin solution (creating a cloudy suspension).

  • Stir the suspension continuously for 24 hours at room temperature. Causality: Inclusion complexation is an equilibrium process that requires significant time to reach thermodynamic saturation.

  • Filter the mixture through a 0.22 µm PTFE syringe filter. Self-Validation Step: This filtration ensures that any subsequent concentration measurement (via UV-Vis or HPLC) only accounts for the truly complexed and dissolved compound, eliminating false positives from suspended particulates.

PART 4: Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies for 2-Chloro-5-hydroxybenzenesulfonamide

StrategyMechanism of ActionTypical Max ConcentrationAssay CompatibilityDrawbacks
Pure Aqueous (pH 4-7) Intrinsic thermodynamic solubility< 0.1 mg/mLHighExtremely low baseline solubility
Alkalization (pH > 9) Ionization of phenol/sulfonamide> 50 mg/mLLow (In vitro biochemical only)High pH may denature proteins or lyse cells
Cosolvent (1% DMSO) Disruption of hydrophobic interactions~ 0.5 - 1 mg/mLModerateDMSO toxicity in sensitive cell lines
HP- β -CD Complexation Hydrophobic cavity inclusion5 - 10 mg/mLHigh (In vivo and cell-based)Requires equilibration time; potential active site competition

PART 5: Mandatory Visualization

solubilization_workflow Start 2-Chloro-5-hydroxybenzenesulfonamide Solubility Issue Detected Check_pH Can the assay tolerate alkaline conditions (pH > 9)? Start->Check_pH Alkalization Strategy A: pH Adjustment (NaOH / Basic Buffer) Max Solubility Check_pH->Alkalization Yes Check_Cosolvent Can the assay tolerate cosolvents (e.g., 1% DMSO)? Check_pH->Check_Cosolvent No Cosolvent Strategy B: Cosolvent Step-Down Dilution Check_Cosolvent->Cosolvent Yes Cyclodextrin Strategy C: Complexation (HP-β-CD) or Surfactants Check_Cosolvent->Cyclodextrin No

Caption: Workflow for selecting the optimal solubilization strategy based on assay constraints.

ionization_pathway Neutral Neutral Molecule (pH < 7) Dominated by Lattice Energy Poorly Soluble Deprotonation Addition of Base (OH-) pH > pKa (~9.0) Neutral->Deprotonation Ionized Phenolate / Sulfonamide Anion (pH > 9) High Solvation Energy Deprotonation->Ionized Soluble Aqueous Solution (Ion-Dipole Interactions) Ionized->Soluble

Caption: Mechanistic pathway of pH-dependent ionization and aqueous solvation.

References

  • PRS on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide - APVMA 1

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate 2

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC3

Sources

Validation & Comparative

Comprehensive Guide to Analytical Method Validation for 2-Chloro-5-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, analytical chemists, and regulatory scientists, developing robust analytical methods for trace-level environmental and metabolic degradates is a complex challenge. This guide provides an authoritative, objective comparison of analytical platforms for the quantification of 2-chloro-5-hydroxybenzenesulfonamide . By synthesizing ICH Q2(R2) validation principles with field-proven experimental causality, this document serves as a comprehensive blueprint for establishing a self-validating analytical system.

Analyte Profile & Regulatory Context

2-Chloro-5-hydroxybenzenesulfonamide (CAS: 86093-06-3; Molecular Weight: 207.6 g/mol ) is a highly polar compound characterized by its sulfonamide and phenolic hydroxyl functional groups. In agricultural and environmental chemistry, it is primarily monitored as a critical degradate and metabolite (designated as IN-A5760) of the novel sulfonamide nematicide,1[1].

Because this metabolite can persist in soil, surface water, and livestock commodities, regulatory bodies (such as the EPA and APVMA) demand rigorously validated analytical methods capable of trace-level quantification[2]. All analytical procedures must be validated in accordance with the 3, ensuring the method's lifecycle demonstrates it is "fit for the intended purpose"[3].

Analytical Platform Comparison: Selecting the Optimal System

When developing a method for 2-chloro-5-hydroxybenzenesulfonamide, scientists must objectively evaluate the analytical platform.

  • Gas Chromatography-Mass Spectrometry (GC-MS) — Not Recommended: The compound contains both a sulfonamide ( −SO2​NH2​ ) and a phenolic hydroxyl ( −OH ) group, making it highly polar and thermally labile. GC-MS would require complex, time-consuming derivatization (e.g., silylation) to induce volatility. This introduces high variability and drastically reduces overall recovery rates.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) — Suboptimal: While the chlorobenzene ring provides a chromophore for UV detection, HPLC-UV lacks the sensitivity and specificity required for complex matrices. In soil or animal tissue, co-extracted humic acids or proteins absorb at similar wavelengths, causing baseline drift and masking the analyte. Limits of Quantitation (LOQ) typically stall in the parts-per-million (ppm) range.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) — The Gold Standard: LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) offers unparalleled specificity and sensitivity. The acidic functional groups of the analyte make it highly amenable to Electrospray Ionization (ESI), easily achieving the stringent regulatory LOQs of 2[2] and.

Mechanistic Protocol Design & Causality

As a Senior Application Scientist, it is crucial to understand why specific reagents and columns are chosen. A robust method is not just a list of steps; it is a carefully balanced chemical system.

  • Extraction Chemistry: The standard extraction solvent for soil and tissue is a 50:50 mixture of Acetonitrile and 2% aqueous Formic Acid.

    • Causality: 2-chloro-5-hydroxybenzenesulfonamide contains weakly acidic functional groups. By lowering the pH of the extraction solvent well below their respective pKa values, we suppress ionization. Keeping the molecule in its neutral state maximizes its partitioning into the organic acetonitrile phase and prevents it from binding irreversibly to cationic sites in the matrix.

  • Solid-Phase Extraction (SPE) Cleanup: Polymeric Oasis HLB (Hydrophilic-Lipophilic Balance) or Strong Cation/Anion Exchange (SCX/SAX) cartridges are utilized.

    • Causality: The compound is amphiphilic. HLB sorbents retain the analyte via reversed-phase interactions while allowing polar matrix salts to wash through. For highly complex matrices like beef liver or milk, sequential dispersive SPE using SCX/SAX provides orthogonal cleanup by removing ionic interferences.

  • Chromatographic Separation: A Zorbax Eclipse Plus Phenyl-Hexyl column (1.8 µm) is preferred over a standard C18[2].

    • Causality: The phenyl-hexyl stationary phase engages in π−π stacking interactions with the analyte's chlorobenzene ring. This orthogonal selectivity is critical for resolving the compound from other isobaric fluazaindolizine metabolites (e.g., IN-F4106) that might otherwise co-elute and cause ion suppression.

  • Mass Spectrometry Ionization: ESI Negative Mode[2].

    • Causality: The electron-withdrawing chlorine atom positioned ortho to the hydroxyl group increases the acidity of the phenol. This makes the molecule highly prone to deprotonation, yielding a robust [M−H]− precursor ion and providing superior signal-to-noise ratios compared to positive ionization modes.

Validated Experimental Protocol (Self-Validating System)

The following step-by-step workflow is adapted from validated EPA and APVMA methodologies for complex matrices[2]. It includes built-in self-validation steps (fortification) to ensure accuracy and precision during every run.

Step 1: Sample Preparation & Fortification

  • Weigh 7.5 g of homogenized sample (e.g., soil or tissue) into a 50-mL centrifuge tube.

  • Self-Validation: Fortify matrix blanks at the target LOQ and 10× LOQ using a certified reference standard. Allow 10 minutes for solvent evaporation.

Step 2: Extraction

  • Add 20 mL of 50:50 Acetonitrile:2% Formic Acid (v/v).

  • Agitate aggressively using a Geno/Grinder® or mechanical shaker for 15 minutes to ensure complete matrix penetration.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction and combine the supernatants.

Step 3: SPE Cleanup

  • Dilute a 7-mL aliquot of the combined extract to 22 mL with HPLC-grade water to reduce the organic strength.

  • Condition an HLB SPE cartridge with 5 mL methanol followed by 5 mL water.

  • Load the diluted extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash with 5 mL of 5% methanol in water to elute polar interferences.

  • Elute the target analyte with 5 mL of acidic acetone. Evaporate to near dryness and reconstitute in the mobile phase (Acetonitrile:0.1% Formic Acid).

Step 4: LC-MS/MS Analysis

  • Inject 20 µL onto a Phenyl-Hexyl column maintained at 50°C.

  • Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

  • Monitor the primary and secondary MRM transitions in ESI negative mode for quantitation and confirmation, respectively.

Workflow A Sample Collection (Soil/Water/Tissue) B Extraction (ACN:H2O + Formic Acid) A->B C SPE Cleanup (HLB or SCX/SAX) B->C D LC-MS/MS Analysis (ESI Negative Mode) C->D E Data Processing & Quantitation D->E

Analytical workflow for 2-chloro-5-hydroxybenzenesulfonamide extraction and quantification.

ICH Q2(R2) Validation Parameters & Performance Data

Under ICH Q2(R2), the analytical procedure must be validated for Specificity, Linearity, Range, Accuracy, Precision, and the Limits of Detection/Quantitation (LOD/LOQ)[3].

Validation A Method Development (Platform Setup) B Specificity & Selectivity (Matrix Blanks) A->B C Linearity & Range (Calibration Curve) A->C D Accuracy & Precision (Spike Recovery) B->D C->D E LOD & LOQ (Sensitivity) D->E F Robustness (Parameter Variations) E->F

ICH Q2(R2) analytical method validation lifecycle and parameter dependencies.

The table below summarizes the validated performance metrics for 2-chloro-5-hydroxybenzenesulfonamide across various regulatory matrices, demonstrating the robustness of the LC-MS/MS platform[2].

Matrix TypeAnalytical PlatformLimit of Quantitation (LOQ)Limit of Detection (LOD)Accuracy (Recovery)Precision (RSD)
Surface & Drinking Water LC-MS/MS0.10 µg/L~0.03 µg/L70% - 120%≤ 20%
Agricultural Soil LC-MS/MS1.0 µg/kg0.3 µg/kg70% - 120%≤ 20%
Animal Tissue & Milk LC-MS/MS0.010 mg/kg0.002 mg/kg70% - 120%≤ 20%

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • method validation of dpx-q8u80 and its metabolites in soil - EPA Source: epa.gov URL:[Link]

  • ILV - Fluazaindolizine & Degradates in Water - MRID 50932113 - EPA Source: epa.gov URL:[Link]

  • PRS on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide - APVMA Source: apvma.gov.au URL:[Link]

  • Fluazaindolizine - Pesticide Detail | CODEXALIMENTARIUS FAO-WHO Source: fao.org URL:[Link]

Sources

Navigating the Maze of Enzymatic Screening: A Guide to the Cross-Reactivity of 2-chloro-5-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Identifying and Mitigating Assay Interference

In the landscape of high-throughput screening (HTS) for drug discovery, the pursuit of novel enzymatic inhibitors is a cornerstone. However, this endeavor is frequently complicated by the presence of pan-assay interference compounds (PAINS), which are notorious for generating false positive results.[1][2] This guide provides an in-depth analysis of the cross-reactivity of a specific phenol-sulfonamide, 2-chloro-5-hydroxybenzenesulfonamide, a known PAINS substructure. We will explore the mechanisms of its interference, present a comparative analysis with alternative compounds, and offer robust experimental protocols to empower researchers to identify and mitigate such misleading hits.

The Challenge of Promiscuous Inhibitors: Understanding PAINS

Pan-assay interference compounds are compounds that appear as hits in numerous, unrelated HTS assays.[1][3] Their activity is not due to specific, selective binding to the target enzyme, but rather to a variety of non-specific mechanisms. These can include chemical reactivity, compound aggregation, or interference with the assay technology itself, such as fluorescence quenching or enhancement.[4][5] Phenol-sulfonamides are a well-documented class of PAINS.[1] The presence of a reactive sulfonyl group in proximity to a phenolic hydroxyl group can lead to a variety of off-target effects, making compounds with this scaffold particularly challenging in enzymatic screening campaigns.

Case Study: Unmasking the Cross-Reactivity of 2-chloro-5-hydroxybenzenesulfonamide

To illustrate the problematic nature of 2-chloro-5-hydroxybenzenesulfonamide, let us consider a hypothetical screening campaign for inhibitors of a cysteine protease. The primary assay is a fluorescence-based activity assay that measures the cleavage of a fluorogenic substrate.

Initial Screening: A Deceptively Promising Hit

In our primary screen, 2-chloro-5-hydroxybenzenesulfonamide emerges as a potent inhibitor of the cysteine protease, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. A novice researcher might be tempted to advance this compound to the next stage of the drug discovery pipeline. However, a seasoned scientist will recognize the phenol-sulfonamide substructure as a red flag and initiate a series of validation and counter-screening assays.

The Mechanism of Interference: Covalent Modification

The most probable mechanism of action for a phenol-sulfonamide in a cysteine protease assay is non-specific, covalent modification of the enzyme's active site cysteine residue.[6][7] The electrophilic nature of the sulfonamide moiety can lead to a reaction with the nucleophilic thiol group of the cysteine, forming a covalent bond and irreversibly inactivating the enzyme.

A Comparative Analysis: Distinguishing True Hits from False Positives

To contextualize the behavior of 2-chloro-5-hydroxybenzenesulfonamide, we will compare its performance against three other compounds in our cysteine protease inhibitor screen:

  • Compound A (2-chloro-5-hydroxybenzenesulfonamide): The suspect PAIN.

  • Compound B (A known covalent inhibitor): A positive control for covalent modification.

  • Compound C (A known reversible inhibitor): A desirable, specific inhibitor.

  • Compound D (A fluorescent compound): A control for technology-specific interference.

Data Presentation: A Head-to-Head Comparison
Assay Compound A (2-chloro-5-hydroxybenzenesulfonamide) Compound B (Covalent Inhibitor) Compound C (Reversible Inhibitor) Compound D (Fluorescent Compound)
Primary Assay IC50 (µM) 2.51.05.010.0
Pre-incubation IC50 Shift Significant shift to lower IC50Significant shift to lower IC50No significant shiftNo significant shift
Activity Recovery after Dialysis No recoveryNo recoveryFull recoveryNot applicable
Orthogonal Assay (MS-based) IC50 (µM) > 1001.25.5Not applicable
Luciferase Counter-Screen IC50 (µM) > 100> 100> 100> 100
Fluorescence Interference Scan No interferenceNo interferenceNo interferenceSignificant interference

Table 1: Comparative analysis of inhibitor performance in a cysteine protease screening cascade.

Experimental Protocols: A Guide to Self-Validating Assays

To generate the kind of data presented in Table 1, a robust and logical experimental workflow is essential.

Experimental Workflow Diagram

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism Deconvolution cluster_3 Decision PrimaryAssay Primary Fluorescence-Based Assay PreIncubation Pre-incubation IC50 Shift Assay PrimaryAssay->PreIncubation Initial Hits Dialysis Dialysis for Reversibility PreIncubation->Dialysis OrthogonalAssay Orthogonal MS-Based Assay Dialysis->OrthogonalAssay CounterScreen Luciferase Counter-Screen OrthogonalAssay->CounterScreen FluorescenceScan Fluorescence Interference Scan CounterScreen->FluorescenceScan Decision Advance or Discard? FluorescenceScan->Decision

Caption: A streamlined workflow for hit validation and triage.

Step-by-Step Methodologies

1. Primary Fluorescence-Based Enzymatic Assay

  • Principle: This assay measures the activity of the cysteine protease by monitoring the increase in fluorescence upon cleavage of a specific substrate.

  • Protocol:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 2 µL of each compound dilution.

    • Add 20 µL of cysteine protease in assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 values.

2. Pre-incubation IC50 Shift Assay

  • Principle: This assay helps to identify time-dependent inhibition, which is a characteristic of covalent inhibitors.

  • Protocol:

    • Perform the primary assay as described above.

    • In a parallel experiment, pre-incubate the enzyme and compound for a longer period (e.g., 60 minutes) before adding the substrate.

    • Compare the IC50 values from the two experiments. A significant shift to a lower IC50 after pre-incubation suggests time-dependent, and possibly covalent, inhibition.

3. Dialysis for Reversibility

  • Principle: This experiment differentiates between reversible and irreversible inhibitors.

  • Protocol:

    • Incubate the enzyme with a high concentration (e.g., 10x IC50) of the test compound for 60 minutes.

    • Dialyze the enzyme-compound mixture against a large volume of assay buffer for several hours to remove any unbound compound.

    • Measure the activity of the dialyzed enzyme using the primary assay.

    • Full recovery of activity indicates a reversible inhibitor, while no recovery suggests an irreversible inhibitor.

4. Orthogonal Mass Spectrometry (MS)-Based Assay

  • Principle: An orthogonal assay uses a different detection technology to confirm the results of the primary screen, reducing the likelihood of technology-specific artifacts.[8]

  • Protocol:

    • Incubate the enzyme and substrate with the test compounds as in the primary assay.

    • Stop the reaction at a specific time point by adding an acid solution (e.g., 1% trifluoroacetic acid).

    • Analyze the reaction mixture by mass spectrometry to directly quantify the amount of product formed.

    • Calculate the IC50 values based on the reduction in product formation.

5. Luciferase Counter-Screen

  • Principle: This assay is used to identify compounds that non-specifically inhibit a common reporter enzyme, such as luciferase.[5]

  • Protocol:

    • Perform a standard luciferase assay in the presence of the test compounds.

    • A decrease in luciferase activity indicates that the compound may be a general enzyme inhibitor or interfere with the luciferase reaction itself.

6. Fluorescence Interference Scan

  • Principle: This experiment identifies compounds that have intrinsic fluorescence or that quench the fluorescence of the assay reagents.

  • Protocol:

    • Measure the fluorescence emission spectrum of the test compounds at the excitation and emission wavelengths used in the primary assay.

    • Significant fluorescence or quenching at these wavelengths indicates potential interference with the assay readout.[9]

Conclusion: A Prudent Approach to Hit Validation

The case of 2-chloro-5-hydroxybenzenesulfonamide underscores the critical importance of a rigorous and multi-faceted approach to hit validation in enzymatic screening. By recognizing potential PAINS substructures and employing a suite of well-designed counter-screens and orthogonal assays, researchers can effectively distinguish between genuine, promising lead compounds and misleading false positives. This disciplined approach not only saves valuable time and resources but also enhances the overall quality and success rate of drug discovery programs.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Capuzzi, S. J., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2973-2983. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(10), 2493–2501. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. [Link]

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. (2020). Journal of Chemical Information and Modeling. [Link]

  • De Lin, et al. (2025). Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery. bioRxiv. [Link]

  • Inglese, J., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. [Link]

  • Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. RSC Medicinal Chemistry, 13(10), 1221–1230. [Link]

  • Hussain, Z., et al. (2022). Commonly used sulfonamides and non-sulfonamide alternatives. ResearchGate. [Link]

  • Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. (2024). ACS Applied Materials & Interfaces. [Link]

  • A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. (2014). Antiviral Research. [Link]

  • Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. (2004). Molecular Biology of the Cell. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link]

  • Biological activities of sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). European Journal of Medicinal Chemistry. [Link]

Sources

Reproducibility of 2-Chloro-5-hydroxybenzenesulfonamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-hydroxybenzenesulfonamide (Molecular Formula: C₆H₆ClNO₃S) is a critical intermediate and recognized environmental metabolite in the lifecycle of several agrochemicals. It is a key building block for sulfonylurea herbicides such as Chlorsulfuron[1][2] and modern, structurally complex nematicides like Fluazaindolizine[3][4]. For researchers and drug development professionals, securing a highly reproducible synthetic route to this compound is paramount.

Synthesizing this specific regiochemical isomer presents a unique challenge: the 1,2,5-substitution pattern (sulfonamide, chloro, hydroxy) cannot be achieved via direct electrophilic aromatic substitution on 4-chlorophenol due to mismatched directing group effects. This guide objectively compares the two most viable and reproducible synthetic pathways: the Nitrobenzene Route (Route A) and the Anisidine Route (Route B).

Mechanistic Pathway Analysis

The logical flow of both synthetic routes is mapped below. Route A relies on synergistic directing groups to establish the core geometry, while Route B utilizes a pre-functionalized starting material.

SynthesisRoutes StartA 1-Chloro-4-nitrobenzene (Starting Material A) StepA1 Chlorosulfonation (ClSO3H, 120°C) StartA->StepA1 IntA1 2-Chloro-5-nitrobenzene- sulfonyl chloride StepA1->IntA1 StepA2 Amination (NH4OH, 0°C) IntA1->StepA2 IntA2 2-Chloro-5-nitrobenzene- sulfonamide StepA2->IntA2 StepA3 Reduction (Fe/NH4Cl, 80°C) IntA2->StepA3 IntA3 5-Amino-2-chlorobenzene- sulfonamide StepA3->IntA3 StepA4 Diazotization & Hydrolysis (NaNO2/H2SO4, Heat) IntA3->StepA4 Product 2-Chloro-5-hydroxybenzene- sulfonamide (Target Product) StepA4->Product StartB 2-Chloro-5-methoxyaniline (Starting Material B) StepB1 Diazotization & Meerwein (NaNO2/HCl, SO2, CuCl2) StartB->StepB1 IntB1 2-Chloro-5-methoxybenzene- sulfonyl chloride StepB1->IntB1 StepB2 Amination (NH3/MeOH) IntB1->StepB2 IntB2 2-Chloro-5-methoxybenzene- sulfonamide StepB2->IntB2 StepB3 Demethylation (BBr3, -78°C to RT) IntB2->StepB3 StepB3->Product

Comparative synthesis pathways for 2-chloro-5-hydroxybenzenesulfonamide via Routes A and B.

Route A: The Nitrobenzene Route (Direct Chlorosulfonation & Sandmeyer-Hydrolysis)

This route leverages the synergistic directing effects of 1-chloro-4-nitrobenzene to establish the correct regiochemistry early in the synthesis, followed by functional group interconversions.

Step-by-Step Methodology
  • Chlorosulfonation: 1-chloro-4-nitrobenzene (1.0 eq) is added portion-wise to chlorosulfonic acid (5.0 eq) at 0°C. The mixture is heated to 110°C for 12 hours, then carefully quenched over crushed ice to precipitate 2-chloro-5-nitrobenzenesulfonyl chloride.

  • Amination: The isolated sulfonyl chloride is dissolved in THF and treated with aqueous NH₄OH (28%) at 0°C for 2 hours to yield 2-chloro-5-nitrobenzenesulfonamide.

  • Reduction: The nitroarene is suspended in an ethanol/water mixture. Iron powder (4.0 eq) and ammonium chloride (1.5 eq) are added, and the mixture is refluxed at 80°C for 4 hours to yield 5-amino-2-chlorobenzenesulfonamide.

  • Diazotization & Hydrolysis: The amine is dissolved in 30% H₂SO₄ and cooled to 0°C. Sodium nitrite (1.1 eq) in water is added dropwise. The resulting cold diazonium solution is then added dropwise into a separate flask containing boiling 50% H₂SO₄ (110°C). The product is extracted with ethyl acetate after cooling.

Causality & Reproducibility Insights
  • Expertise (Regioselectivity): In Step 1, the chlorine atom is ortho/para-directing, and the nitro group is meta-directing. Both groups synergistically direct the incoming sulfonyl group to position 2, ensuring >95% regioselectivity.

  • Expertise (Chemoselective Reduction): In Step 3, Iron/NH₄Cl is chosen over catalytic hydrogenation (Pd/C). Palladium-catalyzed reduction of chloro-nitroarenes frequently leads to hydrodehalogenation (loss of the chlorine atom). Iron provides a milder, strictly chemoselective reduction of the nitro group.

  • Trustworthiness (Azo-Coupling Suppression): In Step 4, the diazonium salt must be added to boiling acid. If the diazonium salt and the newly formed phenol coexist at low or moderate temperatures, they will rapidly undergo azo coupling, forming intractable red polymeric dyes. Boiling acid ensures instantaneous nitrogen extrusion, keeping the steady-state concentration of the diazonium salt near zero.

  • Self-Validation System: To confirm complete hydrolysis in Step 4, perform a spot test using an alkaline 2-naphthol solution on filter paper. The absence of a red azo-dye spot confirms that no unreacted diazonium salt remains.

Route B: The Anisidine Route (Meerwein Sulfonylation & Demethylation)

This route utilizes a commercially available pre-functionalized starting material (2-chloro-5-methoxyaniline) and relies on the highly reliable Meerwein reaction to install the sulfonamide group.

Step-by-Step Methodology
  • Diazotization & Meerwein Reaction: 2-chloro-5-methoxyaniline (1.0 eq) is diazotized with NaNO₂/HCl at 0°C. The cold diazonium solution is added to a mixture of SO₂ gas (saturated in glacial acetic acid) and CuCl₂ (0.2 eq) at room temperature. Nitrogen evolves, yielding 2-chloro-5-methoxybenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride is reacted with methanolic ammonia (NH₃/MeOH) at 0°C to yield 2-chloro-5-methoxybenzenesulfonamide.

  • Demethylation: The sulfonamide is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr₃, 3.0 eq) is added dropwise. The reaction is allowed to warm to room temperature over 12 hours, then carefully quenched with methanol at 0°C to yield the final product.

Causality & Reproducibility Insights
  • Expertise (Lewis Acid Cleavage): BBr₃ is a hard Lewis acid that strongly coordinates to the methoxy oxygen, weakening the O-CH₃ bond and allowing bromide to attack the methyl group. Three equivalents are required because the sulfonamide group also coordinates with BBr₃, consuming the reagent.

  • Trustworthiness (Moisture Sensitivity): The demethylation step is notoriously sensitive to moisture. Even trace amounts of water will hydrolyze BBr₃ into inactive boric and hydrobromic acids, leading to incomplete conversion.

  • Self-Validation System: Demethylation progress must be monitored via HPLC or LC-MS. TLC is unreliable here because the polarity difference between the methoxy precursor and the hydroxy product is often obscured by severe streaking of the highly polar sulfonamide on silica gel.

Quantitative Performance Comparison

ParameterRoute A (Nitrobenzene Route)Route B (Anisidine Route)
Overall Yield 45 – 50%60 – 65%
Regioselectivity >95% (Synergistic directing groups)100% (Pre-installed in starting material)
Key Reagent Cost Low (1-chloro-4-nitrobenzene)High (2-chloro-5-methoxyaniline, BBr₃)
Scalability Excellent (Suitable for multi-kg scale)Moderate (Limited by BBr₃ and SO₂ gas handling)
Major Impurity Risks Azo-coupling dimers (Step 4)Incomplete demethylation (Step 3)
Environmental Impact High iron oxide wasteHigh bromide/halide waste

Conclusion & Recommendations

For research laboratories requiring rapid access to high-purity 2-chloro-5-hydroxybenzenesulfonamide on a gram scale, Route B is recommended due to its higher overall yield and avoidance of the tricky high-temperature hydrolysis step.

However, for process chemists and drug development professionals looking to scale up to kilogram quantities, Route A is vastly superior. Route A utilizes significantly cheaper starting materials, avoids the use of highly corrosive and expensive BBr₃, and circumvents the logistical safety challenges of handling gaseous sulfur dioxide at scale.

References

  • U.S. Environmental Protection Agency (EPA) - Pesticide Registration Standard - Chlorsulfuron (Glean). Available at: [Link]

  • University of Hertfordshire AERU - Chlorsulfuron (Ref: DPX 4189). Available at: [Link]

  • University of Hertfordshire AERU - Fluazaindolizine (Ref: DPX-Q8U80). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Method Validation of DPX-Q8U80 and its Metabolites in Soil. Available at: [Link]

Sources

Safety Operating Guide

2-Chloro-5-hydroxybenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-5-hydroxybenzenesulfonamide

In agrochemical research, drug development, and analytical chemistry, the proper management of complex halogenated metabolites is a critical regulatory and environmental mandate. 2-Chloro-5-hydroxybenzenesulfonamide (often referred to in literature as IN-A5760 ) is a prominent sulfonamide derivative. It is most notably recognized as a major hydrolytic and environmental metabolite of the nematicide fluazaindolizine[1][2] and the sulfonylurea herbicide chlorsulfuron[3].

Because this compound contains both a halogen (chlorine) and a sulfonamide functional group, its disposal cannot be treated like standard organic waste. This guide provides laboratory professionals with field-proven, causality-driven protocols for the safe operational handling, segregation, and disposal of 2-Chloro-5-hydroxybenzenesulfonamide.

Physicochemical Profile & Waste Classification

To design a self-validating disposal protocol, we must first understand the chemical's behavior. 2-Chloro-5-hydroxybenzenesulfonamide exhibits moderate water solubility that increases significantly with pH due to the ionization of its phenolic hydroxyl group[1].

Table 1: Chemical Identity and Disposal Parameters

ParameterSpecification
Chemical Name 2-Chloro-5-hydroxybenzenesulfonamide
Common Synonyms IN-A5760; 4-amino-2-chloro-5-hydroxybenzenesulfonamide
CAS Registry Numbers 86093-06-3 / 41606-65-9
EPA Waste Stream Halogenated Organic Waste
Primary Hazards Skin/Eye Irritant, Potential Aquatic Toxicity
Destruction Method Accredited High-Temperature Incineration

The Causality Behind the Safety Protocols (E-E-A-T)

Standard laboratory disposal methods (such as drain disposal or standard municipal incineration) are strictly prohibited for 2-Chloro-5-hydroxybenzenesulfonamide. The scientific rationale for this is two-fold:

  • Dioxin Formation Risk: As a chlorinated organic compound, incinerating this chemical at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[4]. Therefore, it must be segregated exclusively into Halogenated Organic Waste streams, which are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize hydrochloric acid gas byproducts[5][6].

  • Environmental Persistence: Sulfonamides and their halogenated degradates can exhibit hydrolytic stability in groundwater[7]. Flushing this compound down the drain introduces it to municipal wastewater treatment plants, which are generally unequipped to degrade complex halogenated sulfonamides, leading to aquatic toxicity and environmental accumulation[4].

Step-by-Step Disposal Methodology

To maintain regulatory compliance (e.g., EPA RCRA guidelines) and ensure laboratory safety, implement the following operational workflow.

Phase 1: Preparation and PPE

Before handling the compound or its waste, ensure the following Personal Protective Equipment (PPE) is equipped[8]:

  • Eye Protection: Chemical safety goggles (face shield if handling large volumes of liquid waste).

  • Hand Protection: Nitrile or neoprene gloves (ensure no degradation from the specific solvent if the compound is in solution).

  • Respiratory/Environmental: Handle all powders and volatile solutions inside a certified, well-ventilated chemical fume hood.

Phase 2: Waste Segregation
  • For Solid Waste (Powders, Crystals, Contaminated Consumables):

    • Collect all unreacted solid 2-Chloro-5-hydroxybenzenesulfonamide, along with contaminated weigh boats, pipette tips, and gloves.

    • Place them into a dedicated, heavy-duty High-Density Polyethylene (HDPE) container[9]. Do not use metal containers, as trace moisture can cause halogenated compounds to slowly corrode metal over time.

  • For Liquid Waste (Analytical Solutions, Extracts):

    • If the compound is dissolved in solvents (e.g., during LC/MS/MS analytical validation[10]), the entire mixture must be classified by its most hazardous component.

    • Pour the solution into a designated liquid waste carboy strictly labeled for Halogenated Organic Solvents [6].

    • CRITICAL: Never mix this waste with non-halogenated organic waste. Comingling increases disposal costs exponentially and creates severe safety hazards during the incineration process[4].

Phase 3: Labeling and Accumulation
  • Affix a compliant Hazardous Waste label to the container immediately upon the first drop of waste entering it.

  • The label must explicitly state: "Hazardous Waste: 2-Chloro-5-hydroxybenzenesulfonamide (Halogenated Organic / Toxic)"[8].

  • Store the container in a designated Satellite Accumulation Area within secondary containment (e.g., a spill tray) to prevent environmental release in the event of a primary container failure.

  • Do not accumulate waste for more than 180 days[11]. Arrange for pickup by a licensed environmental disposal contractor.

Emergency Spill Management Plan

In the event of an accidental spill, immediate containment is required to prevent aerosolization or drainage contamination.

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood is operating at maximum flow.

  • Solid Spills: Do not use a brush, which can aerosolize the fine powder. Gently cover the spill with damp paper towels (if compatible) to suppress dust, then carefully scoop the material using a non-sparking plastic spatula into an HDPE hazardous waste container.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[8]. Do not use combustible materials like sawdust. Once the liquid is fully absorbed, sweep the slurry into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol), absorb the rinsate, and dispose of it in the halogenated waste stream[9]. Finally, wash the area with soap and water.

Waste Workflow Visualization

The following diagram outlines the logical decision tree for segregating and disposing of 2-Chloro-5-hydroxybenzenesulfonamide waste streams.

G start 2-Chloro-5-hydroxybenzenesulfonamide Waste Generated state Determine Waste State start->state solid Solid Waste (Powder/Consumables) state->solid liquid Liquid Waste (Dissolved in Solvent) state->liquid solid_container Place in sealed HDPE Container solid->solid_container liquid_container Segregate into: Halogenated Organic Waste liquid->liquid_container labeling Label: Hazardous Waste (Toxic, Halogenated) solid_container->labeling liquid_container->labeling storage Secondary Containment (Max 180 Days Accumulation) labeling->storage disposal Accredited High-Temp Incineration Facility storage->disposal

Workflow for the segregation and disposal of 2-Chloro-5-hydroxybenzenesulfonamide waste.

References

  • Public Release Summary on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • Codex Alimentarius: Fluazaindolizine - Pesticide Detail. Food and Agriculture Organization of the United Nations (FAO). Available at:[Link]

  • Chlorsulfuron (Ref: DPX 4189) - AERU. University of Hertfordshire. Available at:[Link]

  • ILV - Fluazaindolizine & Degradates in Water - MRID 50932113. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights. Available at:[Link]

  • Hazardous Waste Management Program. Eastern Washington University. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at:[Link]

  • Disposal of Chemical Wastes. RiskAssess. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-hydroxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-hydroxybenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。